Tributylsulfonium iodide
Overview
Description
Tributylsulfonium iodide is an organosulfur compound with the molecular formula C12H27IS. It is a sulfonium salt, where the sulfur atom is bonded to three butyl groups and one iodide ion. This compound is known for its utility in organic synthesis, particularly in the formation of sulfur ylides, which are valuable intermediates in various chemical reactions.
Mechanism of Action
Target of Action
Tributylsulfonium iodide primarily targets carbonyl compounds such as ketones . These compounds play a crucial role in various biochemical reactions, including energy metabolism and signal transduction.
Mode of Action
This compound interacts with its targets through a process known as the Corey-Chaykovsky Reaction . This reaction involves the generation of ylides in situ by the deprotonation of sulfonium halides with strong bases . The ylide then acts as a nucleophile towards the carbonyl compound .
Biochemical Pathways
The interaction of this compound with carbonyl compounds affects the epoxidation and cyclopropanation pathways . These pathways are crucial for the formation of epoxides and cyclopropanes, respectively, which are important intermediates in various organic synthesis reactions .
Result of Action
The result of this compound’s action is the formation of epoxides or aziridines from carbonyl compounds . These products have significant applications in organic synthesis, serving as key intermediates in the formation of a wide range of complex organic molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of strong bases is necessary for the generation of ylides . Additionally, the reaction is typically carried out in a controlled environment to prevent exposure to light, which could potentially degrade the compound . The compound is also stored at room temperature in a cool, dry place .
Biochemical Analysis
Biochemical Properties
It is known that sulfonium salts, like Tributylsulfonium iodide, can be used to generate ylides These ylides can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of this compound involves the generation of ylides, which can participate in various chemical reactions These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylsulfonium iodide can be synthesized by the reaction of tributylsulfonium bromide with sodium iodide in an aqueous medium. The reaction proceeds as follows:
(C4H9)3SBr+NaI→(C4H9)3SI+NaBr
This method involves the exchange of the bromide ion with the iodide ion, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the alkylation of tributyl sulfide with an alkyl halide, followed by ion exchange to introduce the iodide ion. The process is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tributylsulfonium iodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of various sulfonium salts.
Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form tributyl sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to oxidize the sulfur atom.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Various sulfonium salts depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Tributyl sulfide.
Scientific Research Applications
Tributylsulfonium iodide has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the generation of sulfur ylides, which are intermediates in the synthesis of epoxides, aziridines, and cyclopropanes.
Catalysis: The compound is employed in catalytic processes for the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: It is used in the preparation of functional materials with unique electronic and optical properties.
Biological Studies: this compound is investigated for its potential biological activities and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsulfonium iodide
- Dimethylsulfonium iodide
- Triethylsulfonium iodide
Uniqueness
Tributylsulfonium iodide is unique due to its longer alkyl chains, which impart different steric and electronic properties compared to its shorter-chain analogs. This difference can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, the bulkier butyl groups can provide steric hindrance, affecting the compound’s behavior in catalytic and synthetic applications.
Properties
IUPAC Name |
tributylsulfanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27S.HI/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCQSHDLMUWBPS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[S+](CCCC)CCCC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621231 | |
Record name | Tributylsulfanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18146-62-8 | |
Record name | Tributylsulfanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylsulfonium Iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tributylsulfonium iodide improve the performance of CsPbI3 quantum dot-based LEDs?
A1: this compound plays a crucial role in a sequential ligand post-treatment strategy to enhance the optoelectronic properties of CsPbI3 QD films. [] The research demonstrates that treating the QDs first with 1-hydroxy-3-phenylpropan-2-aminium iodide (HPAI) and then with this compound leads to improved film formation and charge transport within the LED device. This sequential treatment results in a more efficient and spectrally stable pure red emission, significantly improving the LED's performance. []
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